4-Cbz-aminopiperidine
Overview
Description
Synthesis Analysis
The synthesis of 4-Cbz-aminopiperidine involves straightforward and scalable procedures. Orthogonally N-protected (Boc and Cbz) 3,4-aziridinopiperidine has been identified as a versatile precursor for the synthesis of 4-substituted 3-aminopiperidines. These compounds exhibit high potential for biological activity, developed through multigram synthesis from simple materials like pyridine and benzyl chloride (Schramm et al., 2009). Additionally, enzyme cascades utilizing galactose oxidase and imine reductase have been used for the conversion of N-Cbz-protected l-ornithinol to l-3-N-Cbz-aminopiperidine, showcasing a one-pot synthesis that prevents potential racemisation and leads to high enantiopurity products (Ford et al., 2020).
Molecular Structure Analysis
The molecular structure of derivatives of 4-Cbz-aminopiperidine has been elucidated through X-ray crystallography, revealing detailed insights into their crystalline form and molecular arrangement. For instance, crystals of a tripeptide derived from the β-amino acid (1R,2S)-2-aminocyclopentanecarboxylic acid were studied to understand their structural properties (Davies et al., 2014).
Chemical Reactions and Properties
4-Cbz-aminopiperidine undergoes various chemical reactions, highlighting its reactivity and functional utility in synthetic chemistry. The compound has been utilized in the synthesis of triazolyl-substituted 3-aminopiperidines through Huisgen-1,3-dipolar cycloaddition, serving as new scaffolds for combinatorial chemistry (Schramm et al., 2010). Additionally, the synthesis of protected 3-aminopiperidine derivatives using enzyme cascades further demonstrates its versatility and the potential for high enantiopurity in synthesized products (Ford et al., 2020).
Scientific Research Applications
Application in Enzyme Cascade Reactions
- Summary of the Application : Cbz-protected aminopiperidines are used in multi-enzyme cascade reactions for the synthesis of valuable pharmaceutical compounds .
- Methods of Application : The process involves the use of variants of galactose oxidase and imine reductase enzymes. These enzymes convert N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane respectively .
- Results or Outcomes : The reaction yields up to 54% of the desired product. The process prevents potential racemisation of key labile intermediates and leads to products with high enantiopurity .
Synthesis of Piperidine Derivatives
- Summary of the Application : Piperidines, including Cbz-protected aminopiperidines, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The synthesis of various piperidine derivatives involves intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
- Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Development of Antiamnesic and Cognition Enhancing Drugs
- Summary of the Application : 4-Aminopyridine (4AP), which is structurally similar to 4-Cbz-aminopiperidine, potentiates acetylcholine (ACh) release by blocking potassium channel in axon terminal and can be used in the treatment of Alzheimer’s type of dementia and cognitive disorder .
- Methods of Application : The synthesis and evaluation of some new Schiff bases of 4AP (SBAPs) for their putative cognition enhancing, antiamnesic, and anticholinesterase activity .
- Results or Outcomes : SBAPs facilitated the learning on elevated plus maze model and they also significantly reversed the scopolamine-induced amnesia on the same model . The effect of SBAPs on learning and memory was qualitatively similar to standard nootropic drug piracetam used . The SBAPs were found to inhibit acetylcholinesterase enzyme significantly in specific brain regions prefrontal cortex, hippocampus, and hypothalamus .
Synthesis of Domperidone
- Summary of the Application : Domperidone is a powerful peripheral dopamine receptor antagonist used in the treatment of gastrointestinal disorders . The synthesis of domperidone involves the use of 4-aminopiperidine derivatives, including 4-Cbz-aminopiperidine .
- Methods of Application : Domperidone can be synthesized from the coupling reaction of two benzimidazolone derivatives. One of these derivatives is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine followed by reduction and cyclization .
- Results or Outcomes : The synthesis of domperidone provides a potent drug for the treatment of gastrointestinal disorders. The methods used to synthesize domperidone can provide alternative approaches in the preparation of drugs or compounds with similar structure .
Antifungal Activity
- Summary of the Application : 4-Aminopiperidines, including 4-Cbz-aminopiperidine, have been synthesized and evaluated for their antifungal activity .
- Methods of Application : A library of more than 30 4-aminopiperidines was synthesized and evaluated for their antifungal activity .
- Results or Outcomes : The 4-aminopiperidines showed remarkable antifungal activity, providing a novel chemotype of antifungals .
Safety And Hazards
properties
IUPAC Name |
benzyl N-piperidin-4-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(15-12-6-8-14-9-7-12)17-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGUAFRTAYMNHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363849 | |
Record name | 4-Cbz-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cbz-aminopiperidine | |
CAS RN |
182223-54-7, 207296-89-7 | |
Record name | Phenylmethyl N-4-piperidinylcarbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182223-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cbz-aminopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cbz-aminopiperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | benzyl N-(piperidin-4-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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